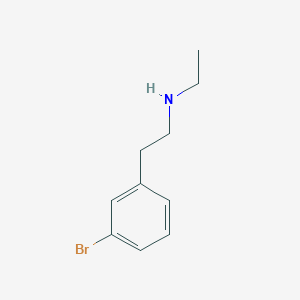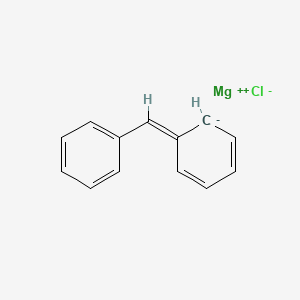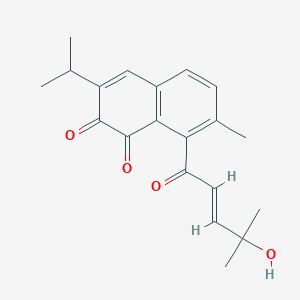
Prionoid E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prionoid E is a synthetic compound designed to mimic the behavior of prion proteins. Prion proteins are known for their role in neurodegenerative diseases, where they propagate by inducing misfolding in normal proteins. This compound exhibits similar prion-like characteristics, making it a valuable tool for studying protein misfolding and aggregation processes .
Vorbereitungsmethoden
Prionoid E is primarily obtained through artificial synthesis. Scientists use protein synthesis technology to design specific sequences and structures that endow the compound with prion-like properties . The synthetic routes involve the assembly of amino acids in a precise sequence, followed by folding and stabilization under controlled conditions. Industrial production methods focus on optimizing yield and purity through advanced biotechnological processes .
Analyse Chemischer Reaktionen
Prionoid E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the prion-like structure of this compound .
Wissenschaftliche Forschungsanwendungen
Prionoid E has a wide range of scientific research applications. In chemistry, it is used to study protein folding and misfolding mechanisms. In biology, it serves as a model for understanding prion diseases and other neurodegenerative disorders. In medicine, this compound is utilized in the development of therapeutic strategies targeting protein misfolding. Additionally, it has industrial applications in the production of synthetic proteins and biotechnological research .
Wirkmechanismus
Prionoid E exerts its effects by inducing conformational changes in normal proteins, leading to the formation of misfolded aggregates. These aggregates propagate by recruiting and converting additional normal proteins into the misfolded state. The molecular targets of this compound include cellular prion proteins and other amyloidogenic proteins. The pathways involved in its action are similar to those observed in prion diseases, involving template-directed misfolding and aggregation .
Vergleich Mit ähnlichen Verbindungen
Prionoid E is unique in its ability to mimic prion-like behavior without being infectious. Similar compounds include other prionoids and amyloidogenic proteins such as amyloid β, tau, and α-synuclein. These proteins also exhibit prion-like propagation but differ in their specific structures and disease associations. This compound stands out due to its synthetic origin and controlled properties, making it a versatile tool for research .
Eigenschaften
Molekularformel |
C20H22O4 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
8-[(E)-4-hydroxy-4-methylpent-2-enoyl]-7-methyl-3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C20H22O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-11,24H,1-5H3/b9-8+ |
InChI-Schlüssel |
QRIJFKANMJMVFQ-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)/C=C/C(C)(C)O |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)C=CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


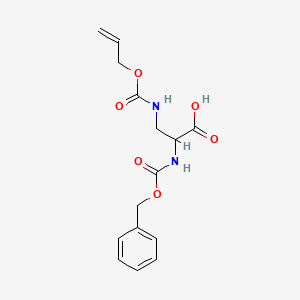
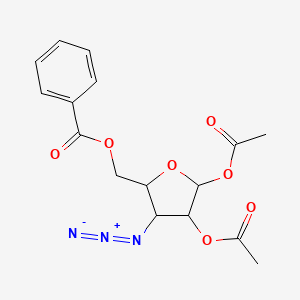
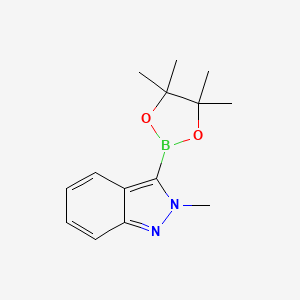
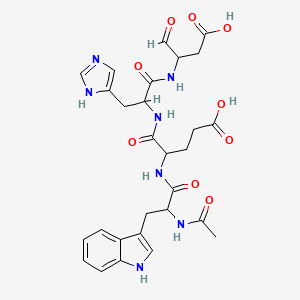


![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
![N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine](/img/structure/B15094152.png)
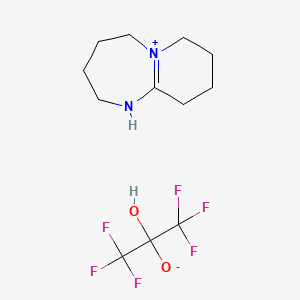
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
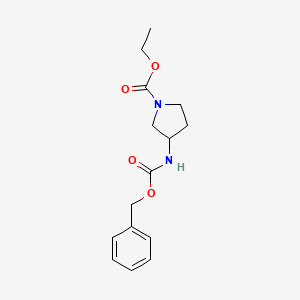
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
